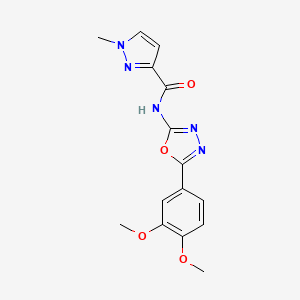
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16N4O4
- Molecular Weight : 344.34 g/mol
- IUPAC Name : N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole and pyrazole moieties are crucial for enhancing cytotoxicity against various cancer cell lines. Notably:
- Mechanism of Action : The compound exhibits its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression. This was evidenced in studies where derivatives showed IC50 values indicating potent activity against cell lines such as MCF-7 and HCT116 .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 5.55 | Doxorubicin (5.23) |
| HCT116 | 1.82 | Doxorubicin (4.50) |
| HePG2 | 2.86 | Doxorubicin (4.17) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the oxadiazole scaffold exhibit significant antibacterial and antifungal activities:
- Mechanism of Action : The activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that modifications to the pyrazole and oxadiazole rings significantly influence biological activity:
- Pyrazole Moiety : Essential for cytotoxicity; variations in substituents affect potency.
- Oxadiazole Moiety : While generally beneficial for bioactivity, certain substitutions may lead to decreased efficacy .
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A recent study synthesized a series of oxadiazole and pyrazoline derivatives, including our compound of interest, and tested them against various cancer cell lines demonstrating promising results .
- In Vivo Studies : Preliminary in vivo studies suggest that this compound can significantly reduce tumor sizes in xenograft models without notable toxicity .
Eigenschaften
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-20-7-6-10(19-20)13(21)16-15-18-17-14(24-15)9-4-5-11(22-2)12(8-9)23-3/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBAFMRPJWOLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














